1,3-Diazepane-2,4-dione

Catalog No.
S3345383
CAS No.
75548-99-1
M.F
C5H8N2O2
M. Wt
128.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Diazepane-2,4-dione

CAS Number

75548-99-1

Product Name

1,3-Diazepane-2,4-dione

IUPAC Name

1,3-diazepane-2,4-dione

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

InChI

InChI=1S/C5H8N2O2/c8-4-2-1-3-6-5(9)7-4/h1-3H2,(H2,6,7,8,9)

InChI Key

GOFALJDPGWIYKL-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)NC1

Canonical SMILES

C1CC(=O)NC(=O)NC1

The exact mass of the compound 1,3-Diazepane-2,4-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 332879. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,3-Diazepane-2,4-dione (CAS 75548-99-1) is a seven-membered cyclic urea derivative that has emerged as a highly valuable, bench-stable precursor for in situ isocyanate generation [1]. Unlike traditional aliphatic or aromatic isocyanates, which are notoriously moisture-sensitive and pose severe inhalation toxicity risks, this diazepane-dione core allows for safe storage and handling under standard laboratory and industrial conditions [1]. Upon controlled thermal activation, it undergoes a highly specific ring contraction to liberate isocyanates, which can be subsequently trapped by various nucleophiles to form complex ureas, carbamates, and thiocarbamates [1]. Its dual functionality—acting both as a stable storage form for reactive isocyanates and as a directing group for palladium-catalyzed C-H functionalization—makes it a critical building block for advanced pharmaceutical synthesis and materials science [2].

Substituting 1,3-Diazepane-2,4-dione with standard five- or six-membered cyclic ureas (such as hydantoins or dihydrouracils) or traditional isocyanate reagents fundamentally disrupts process safety and reaction pathways [1]. Smaller cyclic ureas possess high thermodynamic stability and do not readily undergo the thermal ring contraction required to generate isocyanates in situ [2]. Conversely, attempting to use direct isocyanate equivalents (or phosgene/triphosgene-based generation methods) introduces severe moisture sensitivity, requiring rigorous anhydrous conditions and specialized containment infrastructure [2]. The unique seven-membered ring strain of 1,3-diazepane-2,4-dione provides the precise thermodynamic balance needed to remain bench-stable at room temperature while efficiently releasing the reactive isocyanate intermediate via a concerted pathway upon heating, a profile that cannot be replicated by generic cyclic amides or ureas [2].

Bench Stability and Moisture Resistance vs. Free Isocyanates

Traditional isocyanates are highly reactive and rapidly degrade into symmetric ureas upon exposure to atmospheric moisture, necessitating strict inert-gas storage [1]. In contrast, 1,3-Diazepane-2,4-dione serves as a bench-stable precursor that can be stored at room temperature without specialized anhydrous infrastructure [1].

Evidence DimensionReagent Shelf-Life and Handling Conditions
Target Compound DataBench-stable at room temperature under atmospheric moisture
Comparator Or BaselineAlkyl/Aryl Isocyanates (Require rigorous anhydrous storage, highly moisture-sensitive)
Quantified DifferenceEliminates the need for strict inert-gas handling protocols, preserving active precursor titer over extended ambient storage.
ConditionsStandard laboratory storage and handling prior to thermal activation.

Eliminates the need for specialized anhydrous storage and handling infrastructure, significantly reducing procurement overhead and batch-to-batch degradation issues.

In Situ Isocyanate Generation Yield via Solvent Optimization

The thermal ring contraction of 1,3-diazepane-2,4-dione derivatives to release isocyanates is highly dependent on solvent selection [1]. Switching the reaction solvent from DMF to toluene dramatically improves the efficiency of the transformation, suppressing unwanted lactam by-products[1].

Evidence DimensionAnalytical yield of ring-contraction products
Target Compound Data63% analytical yield in Toluene
Comparator Or Baseline26% analytical yield in DMF
Quantified DifferenceMore than doubling the analytical yield (from 26% to 63%) and suppressing lactam by-product formation to 6%.
ConditionsThermal ring contraction of functionalized DPD derivatives.

Demonstrates that process yields can be significantly enhanced by selecting the appropriate non-polar solvent, directly impacting process economics and scalability.

Directing Group Capability in Palladium-Catalyzed C-H Functionalization

Unlike unprotected acyclic ureas, which often fail to direct C-H activation efficiently, the imide moiety within the 1,3-diazepane-2,4-dione core acts as a robust directing group[1]. This enables palladium-catalyzed directed aryl C-H functionalization with alkenes prior to ring contraction [1].

Evidence DimensionPalladium-catalyzed cross-coupling compatibility
Target Compound DataImide moiety successfully directs Heck-type cross-coupling
Comparator Or BaselineUnprotected acyclic ureas (Poor directing group capability)
Quantified DifferenceEnables the synthesis of highly elaborated styrenic isocyanate precursors that would be inaccessible via direct functionalization of free isocyanates.
ConditionsPalladium-catalyzed directed C-H functionalization with alkenes.

Allows chemists to build complex, highly substituted isocyanate precursors via late-stage functionalization before triggering the release of the reactive isocyanate.

Ring Contraction Reactivity vs. Smaller Cyclic Ureas

The generation of isocyanates from cyclic ureas requires specific thermodynamic properties. The seven-membered 1,3-diazepane-2,4-dione ring undergoes a non-nucleophile assisted concerted pathway to release isocyanates upon heating [1]. In contrast, smaller five- and six-membered cyclic ureas (e.g., hydantoins) are thermodynamically stable and do not undergo this transformation under identical neutral conditions [2].

Evidence DimensionThermal release of isocyanates
Target Compound DataUndergoes thermal ring contraction to release isocyanates
Comparator Or BaselineHydantoins / Dihydropyrimidine-2,4-diones (Thermally stable, no isocyanate release)
Quantified DifferenceProvides exclusive access to in situ isocyanate generation via a concerted pathway not accessible to 5- or 6-membered analogs.
ConditionsNeutral thermal activation.

Validates the strict requirement for the 7-membered ring structure when procuring a stable isocyanate precursor for in situ generation.

Phosgene-Free Synthesis of Complex Carbamates and Ureas

1,3-Diazepane-2,4-dione is an ideal procurement choice for pharmaceutical manufacturing where avoiding highly toxic phosgene or moisture-sensitive free isocyanates is mandated [1]. Upon thermal activation in the presence of alcohols or amines, the compound reliably yields carbamates and ureas safely and efficiently [1].

Late-Stage Functionalization in Medicinal Chemistry

In advanced drug discovery workflows, the DPD core serves as an effective directing group for palladium-catalyzed C-H activation[1]. This allows for the structural elaboration of styrenic or aryl frameworks before the final thermal release of the isocyanate, enabling the synthesis of highly substituted target molecules [1].

Synthesis of N-Heterocycles via Cycloaddition

The compound is employed as a stable precursor for vinyl isocyanates, which can be utilized in rhodium-catalyzed (4+2) cycloadditions with alkynes[1]. This pathway provides streamlined access to substituted pyridones and other complex indolizidine-type alkaloid cores without handling volatile isocyanate intermediates [1].

XLogP3

-0.8

Other CAS

75548-99-1

Wikipedia

1,3-Diazepane-2,4-dione

Dates

Last modified: 02-18-2024

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